Ethyl 2,5-dibromothiophene-3-carboxylate

Description

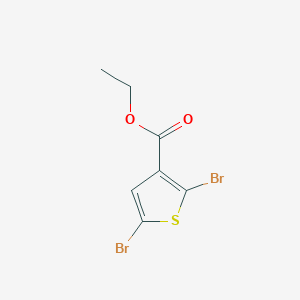

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,5-dibromothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXKSBHSHSKQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668650 | |

| Record name | Ethyl 2,5-dibromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289470-44-6 | |

| Record name | Ethyl 2,5-dibromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2,5-dibromothiophene-3-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 2,5-dibromothiophene-3-carboxylate, a critical building block in the fields of materials science and organic electronics. This thiophene derivative is instrumental in the development of advanced organic semiconductors, including those used for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2][3] The document details the underlying principles of the core reaction, a step-by-step experimental protocol for its synthesis via electrophilic bromination, and key data for process validation. The guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and practical insights required for the successful preparation of this versatile compound.

Introduction: The Strategic Importance of Ethyl 2,5-dibromothiophene-3-carboxylate

Thiophene-based compounds have become cornerstones in materials science due to their unique electronic properties, chemical stability, and synthetic versatility.[1] Ethyl 2,5-dibromothiophene-3-carboxylate is a particularly valuable derivative. The presence of two bromine atoms at the 2- and 5-positions provides reactive handles for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental for constructing the conjugated polymer backbones of organic semiconductors.[4][5] The ethyl carboxylate group at the 3-position acts as an electron-withdrawing group, modulating the electron density of the thiophene ring and influencing the electronic properties (e.g., bandgap) of the resulting polymers.[6][7] Consequently, this molecule has been utilized in the synthesis of highly efficient, low-bandgap polymer semiconductors for advanced electronic applications.[6][7]

Theoretical Foundation: The Mechanism of Electrophilic Bromination

The synthesis of ethyl 2,5-dibromothiophene-3-carboxylate is achieved through the electrophilic aromatic substitution (SEAr) of its precursor, ethyl thiophene-3-carboxylate. Understanding the principles governing this reaction is crucial for optimizing the synthesis and ensuring high yields and purity.

Reactivity of the Thiophene Ring

Thiophene is an electron-rich aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene.[8][9] This enhanced reactivity stems from the ability of the sulfur heteroatom to stabilize the positively charged intermediate (the σ-complex or arenium ion) formed during the attack by an electrophile, through the delocalization of its lone pair of electrons.[8]

Regioselectivity and the Role of the Substituent

Electrophilic substitution on an unsubstituted thiophene ring occurs preferentially at the α-positions (C2 and C5) rather than the β-positions (C3 and C4).[9] The rationale lies in the superior stability of the intermediate σ-complex. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom. In contrast, attack at the C3 position results in a less stable intermediate with only two possible resonance structures.[8]

In our target synthesis, the starting material is ethyl thiophene-3-carboxylate. The ethyl carboxylate group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, it directs incoming electrophiles to the vacant α-positions (C2 and C5), which remain the most reactive sites on the ring. The reaction, therefore, proceeds to install bromine atoms at both the 2- and 5-positions.

Primary Synthesis Pathway

The most direct and widely adopted pathway for synthesizing ethyl 2,5-dibromothiophene-3-carboxylate is the direct dibromination of commercially available ethyl thiophene-3-carboxylate. This process is typically carried out using a suitable brominating agent.

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl thiophene-3-carboxylate (10.0 g, 64.0 mmol).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to the flask and stir until the starting material is fully dissolved.

-

Temperature Control: Place the flask in an ice bath and cool the solution to 0°C. Causality: This initial cooling is critical to control the exothermicity of the bromination reaction and minimize potential side reactions.

-

Brominating Agent Addition: Slowly add N-Bromosuccinimide (NBS) (23.9 g, 134.4 mmol, 2.1 equivalents) to the reaction mixture in small portions over a period of 30 minutes. Ensure the internal temperature does not rise above 10°C. Causality: Portion-wise addition of NBS, a solid, is safer and more controllable than adding liquid bromine. Using a slight excess ensures complete dibromination.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up - Quenching: Pour the reaction mixture into a beaker containing 300 mL of cold water. This will precipitate the crude product and quench any remaining reactive species.

-

Work-up - Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 75 mL). Causality: DCM is an effective solvent for the product and is immiscible with water, allowing for efficient separation.

-

Work-up - Washing: Combine the organic layers. Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL). Causality: The bicarbonate wash neutralizes any acidic byproducts, such as HBr. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to afford ethyl 2,5-dibromothiophene-3-carboxylate as a white to off-white solid.

Data and Characterization

The successful synthesis of the target compound should be validated through standard analytical techniques.

Expected Yield and Purity

| Parameter | Typical Value | Notes |

| Yield | 80-95% | Dependent on purity of reagents and scale. |

| Purity (Post-Recrystallization) | >97% | As determined by NMR or GC-MS. |

| Appearance | White to off-white solid | - |

Characterization

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and a singlet for the remaining proton on the thiophene ring at the C4 position.

-

¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon of the ester, the carbons of the thiophene ring, and the carbons of the ethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₇H₆Br₂O₂S, MW: 313.99 g/mol ), with a characteristic isotopic pattern for two bromine atoms.

Safety and Handling

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N,N-Dimethylformamide (DMF): DMF is a skin and respiratory irritant and is a suspected teratogen. All handling should be done within a fume hood.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

- BenchChem. (2025). Electrophilic Substitution on the Thiophene Ring: A Technical Guide.

- Química Organica.org. Electrophilic substitution on thiophene.

- AZA Mid-Year Meeting.

- ResearchGate.

- YouTube. Electrophilic substitution of thiophene.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors.

- S. Gronowitz.

- Ossila.

- ACS Publications.

- NINGBO INNO PHARMCHEM CO.,LTD.

- JOCPR. A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene.

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Material Potential: The Properties and Applications of Dibromothiophene Dicarboxylic Acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. FCKeditor - Resources Browser [midyear.aza.org]

- 7. ossila.com [ossila.com]

- 8. benchchem.com [benchchem.com]

- 9. download.e-bookshelf.de [download.e-bookshelf.de]

An In-depth Technical Guide to Ethyl 2,5-dibromothiophene-3-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

Ethyl 2,5-dibromothiophene-3-carboxylate is a halogenated heterocyclic compound that has garnered significant attention in the fields of materials science and medicinal chemistry. Its thiophene core, functionalized with two bromine atoms and an ethyl carboxylate group, offers a unique combination of reactivity and electronic properties. The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of complex organic molecules. The electron-withdrawing nature of the ethyl carboxylate group influences the electron density of the thiophene ring, which in turn modulates the electronic and optical properties of materials derived from it.[1][2] This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and the key applications of Ethyl 2,5-dibromothiophene-3-carboxylate, offering valuable insights for researchers and professionals in related fields.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. This section outlines the key physical and chemical characteristics of Ethyl 2,5-dibromothiophene-3-carboxylate.

Table 1: Physicochemical Properties of Ethyl 2,5-dibromothiophene-3-carboxylate

| Property | Value | Source(s) |

| Chemical Formula | C₇H₆Br₂O₂S | [1][3] |

| Molecular Weight | 314.00 g/mol | [1] |

| CAS Number | 289470-44-6 | [1] |

| Appearance | Yellow brownish powder/crystals | [1] |

| Melting Point | 35 - 37 °C | [1] |

| Boiling Point | Not definitively reported. | |

| Solubility | Soluble in common organic solvents like tetrahydrofuran (THF), chloroform, and dichloromethane. | Inferred from synthesis protocols of similar compounds. |

| Purity | Typically >97% | [1] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate is most commonly achieved through the electrophilic bromination of ethyl thiophene-3-carboxylate. N-Bromosuccinimide (NBS) is a widely used brominating agent for this transformation due to its milder and more selective nature compared to elemental bromine.

Expert Insight: The Rationale Behind the Synthesis

The choice of N-bromosuccinimide as the brominating agent is crucial for achieving high selectivity for the 2 and 5 positions of the thiophene ring. These positions are the most susceptible to electrophilic attack due to the electron-donating nature of the sulfur atom. The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF) to facilitate the dissolution of the reactants and to moderate the reaction rate. The reaction is often performed in the dark to prevent the formation of radical bromine species that could lead to side reactions. Purification by column chromatography is the standard method to isolate the desired product from any unreacted starting material and byproducts, such as partially brominated species.

Experimental Protocol: Synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate

Materials:

-

Ethyl thiophene-3-carboxylate

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl thiophene-3-carboxylate (1 equivalent) in anhydrous THF.

-

Bromination: Cool the solution to 0 °C in an ice bath. While stirring, add N-bromosuccinimide (2.2 equivalents) portion-wise over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford Ethyl 2,5-dibromothiophene-3-carboxylate as a solid.

Visualizing the Synthesis Workflow

Caption: Synthetic workflow for Ethyl 2,5-dibromothiophene-3-carboxylate.

Spectroscopic Characterization

The identity and purity of the synthesized Ethyl 2,5-dibromothiophene-3-carboxylate are confirmed through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the different types of protons in the molecule. For Ethyl 2,5-dibromothiophene-3-carboxylate, the expected signals are:

-

A singlet for the proton on the thiophene ring (C4-H).

-

A quartet for the methylene protons (-OCH₂CH₃) of the ethyl group.

-

A triplet for the methyl protons (-OCH₂CH₃) of the ethyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The expected signals include those for the carbonyl carbon of the ester, the carbons of the thiophene ring, and the carbons of the ethyl group.

FT-IR (Fourier-Transform Infrared) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

C=O stretching vibration of the ester group (around 1700-1730 cm⁻¹).

-

C-O stretching vibrations of the ester group.

-

C-Br stretching vibrations.

-

Vibrations associated with the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Ethyl 2,5-dibromothiophene-3-carboxylate (314.00 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.[3][4]

Applications in Research and Development

Ethyl 2,5-dibromothiophene-3-carboxylate is a key intermediate in the synthesis of a variety of functional organic materials and potential therapeutic agents.

Organic Electronics

A primary application of this compound is in the synthesis of conjugated polymers for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).[1][5] The dibromo functionality allows for polymerization through cross-coupling reactions, such as Suzuki or Stille coupling, to create polymers with extended π-conjugated systems. The electronic properties of these polymers can be fine-tuned by the choice of co-monomers, leading to materials with tailored band gaps and charge transport properties for efficient solar energy conversion or light emission.[1]

Medicinal Chemistry and Drug Development

Thiophene-containing compounds are known to exhibit a wide range of biological activities. The reactive bromine atoms on Ethyl 2,5-dibromothiophene-3-carboxylate can be readily displaced by various nucleophiles or used in cross-coupling reactions to introduce diverse functionalities. This makes it a valuable scaffold for the synthesis of novel heterocyclic compounds that can be screened for potential therapeutic applications.

Visualizing a Key Reaction Pathway

Caption: Suzuki coupling reaction of Ethyl 2,5-dibromothiophene-3-carboxylate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2,5-dibromothiophene-3-carboxylate. It is recommended to handle the compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Ethyl 2,5-dibromothiophene-3-carboxylate is a highly versatile and valuable building block for the synthesis of advanced functional materials and complex organic molecules. Its well-defined physicochemical properties and reactive handles make it an attractive starting material for a wide range of applications, particularly in the burgeoning fields of organic electronics and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and its key applications, serving as a valuable resource for researchers and professionals working at the forefront of chemical innovation.

References

- AZA Mid-Year Meeting. Ethyl 2,5-dibromothiophene-3-carboxylate.

-

PubChemLite. Ethyl 2,5-dibromothiophene-3-carboxylate (C7H6Br2O2S). Available at: [Link]

-

JOCPR. A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene. Available at: [Link]

-

Wiley-VCH. Supporting Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. Available at: [Link]

Sources

structure elucidation of Ethyl 2,5-dibromothiophene-3-carboxylate

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 2,5-dibromothiophene-3-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete (CAS No. 289470-44-6). This thiophene derivative is a critical building block in the synthesis of advanced polymer semiconductors for organic photovoltaic applications.[1][2] Its precise molecular structure, including the specific substitution pattern on the thiophene ring, is paramount to its reactivity and the resulting properties of the polymers it forms. This document moves beyond a simple recitation of data, focusing instead on the scientific rationale behind the analytical strategy, the interpretation of multifaceted spectroscopic data, and the establishment of self-validating experimental protocols. It is intended for researchers and professionals in chemical synthesis, quality control, and materials science who require an authoritative understanding of this molecule's structural verification.

Introduction: The Strategic Importance of Structural Verification

Ethyl 2,5-dibromothiophene-3-carboxylate is a functionalized heterocycle designed for specific reactivity in polymerization reactions, such as Stille or Suzuki couplings. The molecule possesses three key features: a thiophene core, two bromine substituents that serve as reactive sites, and an ethyl carboxylate group that modulates the electronic properties of the ring.[1][2] An incorrect substitution pattern—for instance, 2,4-dibromo or 3,5-dibromo isomers—would lead to vastly different polymer structures and, consequently, a failure to achieve the desired electronic and material properties.

Therefore, the objective of structure elucidation is not merely academic; it is a critical quality control and research validation step. Our approach is a multi-technique confirmation, where data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are synergistically integrated to provide an unambiguous structural assignment.

The Elucidation Workflow: An Integrated Spectroscopic Approach

Caption: Workflow for the .

Mass Spectrometry: Confirming Molecular Formula and Halogenation

Expertise & Causality: The first and most fundamental question is the molecular weight and elemental formula of the synthesized compound. Mass spectrometry directly addresses this. For a halogenated compound like this, MS offers a definitive signature: the isotopic pattern of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a near 1:1 ratio. A molecule with two bromine atoms will therefore exhibit a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This pattern is a robust validation of the dibromo substitution.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high mass accuracy.

-

Ionization Mode: Operate in positive ion mode ([M+H]⁺ or [M+Na]⁺).

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

-

Validation:

-

Confirm that the measured mass of the molecular ion is within 5 ppm of the theoretical calculated mass.

-

Verify the presence of the M, M+2, and M+4 isotopic peaks with the expected ~1:2:1 intensity ratio.

-

Data Presentation: Expected Mass Spectrometry Data

| Parameter | Theoretical Value | Expected Observation | Justification |

| Chemical Formula | C₇H₆Br₂O₂S | ||

| Monoisotopic Mass | 311.84497 Da | m/z within ± 5 ppm | High-resolution measurement confirms elemental composition.[3] |

| [M+H]⁺ Ion | 312.85280 Da | Protonated molecule. | |

| Isotopic Peaks | M (³¹¹Br₂): 100%M+2 (⁷⁹Br⁸¹Br): ~97.3%M+4 (⁸¹Br₂): ~94.6% | m/z 311.8: ~25%m/z 313.8: ~50%m/z 315.8: ~25% | Characteristic triplet pattern for a dibrominated compound. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this molecule, we are primarily interested in verifying the ethyl ester functionality. The strong carbonyl (C=O) stretch is one of the most prominent and reliable peaks in an IR spectrum. Its position provides clues about its electronic environment. The presence of this peak, along with C-O stretches, confirms the ester group. The aromatic region will confirm the thiophene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No KBr pellet is required.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans in the 4000-650 cm⁻¹ range.

-

Data Analysis: Identify and label the characteristic absorption bands.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |

| ~3100 | Aromatic C-H Stretch | Medium-Weak | Characteristic of protons on an aromatic ring like thiophene.[4] |

| 2980-2850 | Aliphatic C-H Stretch | Medium | Corresponds to the CH₃ and CH₂ groups of the ethyl ester. |

| ~1720-1700 | C=O Stretch (Ester) | Strong, Sharp | A highly characteristic and intense band confirming the ester carbonyl group.[5] |

| ~1450, ~1350 | Thiophene Ring Stretch | Medium | Vibrations associated with the C=C and C-C bonds within the thiophene ring.[6] |

| ~1250 | C-O Stretch (Ester) | Strong | Corresponds to the C-O single bond of the ester functionality.[5] |

| Below 800 | C-Br Stretch | Medium-Strong | Confirms the presence of carbon-bromine bonds. |

NMR Spectroscopy: The Cornerstone of Structure Determination

Expertise & Causality: While MS confirms the formula and IR confirms functional groups, NMR spectroscopy reveals the precise connectivity and spatial arrangement of atoms. It is the most powerful tool for distinguishing between isomers. For Ethyl 2,5-dibromothiophene-3-carboxylate, we expect a very simple and diagnostic ¹H NMR spectrum but a more detailed ¹³C NMR. The key is that the single proton on the thiophene ring will appear as a singlet, immediately confirming the 2,3,5-trisubstituted pattern.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Key parameters include a 30° pulse angle and a relaxation delay of at least 2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to TMS at 0.00 ppm. Integrate the ¹H NMR signals.

Data Presentation: Predicted NMR Spectroscopic Data

The structure and predicted assignments are shown below:

Caption: Structure of the target molecule with key atom labels for NMR assignment.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | Singlet (s) | 1H | H-4 | The sole proton on the thiophene ring has no adjacent protons, resulting in a singlet. Its downfield shift is due to the electron-withdrawing effects of the adjacent sulfur atom and the ester group. |

| ~4.35 | Quartet (q) | 2H | -OCH₂- (a) | The methylene protons are adjacent to the three methyl protons, resulting in a quartet (n+1 = 3+1 = 4). |

| ~1.38 | Triplet (t) | 3H | -CH₃ (b) | The methyl protons are adjacent to the two methylene protons, resulting in a triplet (n+1 = 2+1 = 3). |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C=O (Ester) | The carbonyl carbon is highly deshielded and appears far downfield. |

| ~135 | C-4 | The protonated carbon of the thiophene ring. |

| ~132 | C-3 | The carbon bearing the ester group is deshielded. |

| ~115 | C-2 | The carbon attached to bromine is shifted upfield relative to other aromatic carbons due to the heavy atom effect. |

| ~112 | C-5 | The second carbon attached to bromine, similar in environment to C-2. A signal for a similar carbon in 2,5-dibromothiophene appears around 112 ppm.[7] |

| ~62 | -OCH₂- (a) | The methylene carbon attached to the electronegative oxygen atom. |

| ~14 | -CH₃ (b) | The terminal methyl carbon, appearing in the typical aliphatic region. |

Conclusion: Synthesis of Evidence

The collective evidence from these orthogonal analytical techniques provides an undeniable confirmation of the structure as Ethyl 2,5-dibromothiophene-3-carboxylate.

-

Mass Spectrometry confirms the correct molecular formula (C₇H₆Br₂O₂S) and unambiguously proves the presence of two bromine atoms through its characteristic 1:2:1 isotopic pattern.

-

Infrared Spectroscopy validates the presence of the essential functional groups: the aromatic thiophene ring, the C-Br bonds, and, most critically, the strong C=O and C-O stretches of the ethyl ester.

-

NMR Spectroscopy provides the definitive structural framework. The ¹H NMR spectrum, with its single aromatic singlet and the characteristic quartet-triplet pattern of an ethyl group, confirms the substitution pattern and the identity of the ester. The ¹³C NMR spectrum accounts for all seven unique carbon atoms in their expected chemical environments.

This rigorous, multi-faceted approach ensures the highest level of confidence in the material's identity, a prerequisite for its successful application in the synthesis of high-performance electronic materials.

References

- Marzocchi, M. P., & Manzelli, P. (1973). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of Molecular Structure, 18(2), 235-247. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2jf5qzkk-kq9rTy-WiX7-__IyTSMAVGt_uBaX3w6VaFFy79YlWL-5QWIanAFrLdNS487oBs5pWJr1EP8Om45OLD-X6vmWu84cozdw5wPaypb456ZUrs3wp6xn5u1RhQewj9HID3rsWhxQgzHNXcXfqGAHIb_u]

- The Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication. Retrieved from The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpaufGTnoxh37VWXhdePchKts4Pd8Lsi10Wbm7SeVRQ-uyAs7XX9yL-TNYyAoopU4f_KoOQuZbVtkglJAu96DGedmDz5s6SSF1ZinOP2EC0CTp1zT67Ts2m5QeA-uV9bOnj8lAUzx7DTmXNvy61Ns26wY7SO0ON98=]

- AZA Mid-Year Meeting. (n.d.). Ethyl 2,5-dibromothiophene-3-carboxylate. AZA Mid-Year Meeting. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnvWtUzcuiEJPVqUIhdwZyxCJvIBIfe51PJkwVbaoONUY4INsOjSo5PyZxwbhW0ZMdVzHpVi-KaJ2zJxq76WtqKGAKdJnRZnhleAJP6A3LGeCIeSx8yd9inbxCgxAzBVekfO-QwhQsEt8X1UeFHZIgDfQYxekkYn8bxvvcNX91mJF1NCdG__CMTh_Ct_hPEm-fwlkqxz3MbCkizjQMxfsV6d6dppb6tCC7I1yyBCQp7XB0jTl1eTRvcXGdPwyXjmAn87raez_pPaSx8wmS4of1GIqYHoaZ6twiBbj8FzA2K3pDc7ntU1Q6yorBVm8ogr2I67-06IzVBg==]

- Bowie, J. H., Cooks, R. G., Lawesson, S.-O., & Nolde, C. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 616-621. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQb6A3fkqhSn_wggVDHwyne9gY-DKJZaylqbdNVwa2p5BHHIZhkWzaTIbHs_al69TFHUWckjhyKmv6oUHu5mYBJW3fpf1Xm4R0GfY9nYq5qDKzhMqqRnNC8x8sY6ZIe9skn8FxLVYotY0-PG3JurobthvIoxh-uDY2jn6-Pmo=]

- PubChemLite. (n.d.). Ethyl 2,5-dibromothiophene-3-carboxylate (C7H6Br2O2S). PubChemLite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2UZMUr-fU9W184aohF22wK4OwzXP77JM21QzZ8w5xlvAUpq8RmxkZ7ubqK-utjUnW60fSPItPacK6mcB5MFxPH9Tu-IUsxMRtS5OLqYULoH-KC5DVxXiBTI8iYmGs1i2MP5aa42INdgrh6fE2KA==]

- Ossila. (n.d.). Ethyl 2,5-dibromothiophene-3-carboxylate | CAS 289470-44-6. Ossila. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9_OsjBExo4s3M9qmyHlbbE-74E-y5nN0bViTyvq0N-eumr9EMaeW42dkW4AoeU3adSylf6rfwSsFa9d0MG2lsSmQjPNNQ1R-HiFhArun9hlPBbaPJgS-EiScuNX2OsAZ1hSKXQc7n28W2c_bogv20ZVujZvCnecRXssfN0-e4wOUTdw==]

- National Institute of Standards and Technology. (n.d.). Thiophene. NIST Chemistry WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMS_4WDY2RAIhVorvc8l9gZudcu6YtnV3fYfyL-kFSERJuK8jULYI0leSC2yeds4NfJXRk8bQD2SbTJs0iSQRM69MEwqX6HNFBLlJdb3lttjuybUpM5vDT7GyQw86PY8eS04wJrvCe12XkpKg0RcARtf45qjJm682vwZEzz_1DI3g=]

- ChemicalBook. (n.d.). 2,5-Dibromothiophene(3141-27-3) 1H NMR spectrum. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQoBxI9wYCf4w-70bqGpjwUUFRFB98zHv8D18r3j7USnQ284gKgwCKE5Ta0GbHa-ZDn87OlUUZdsuoLV-FMfbmKdUs4sGVJLOIbbef7rgiqbePfIyNrXe03qNHkbJff6wdrCwS7CvEXzgW0hyq6rHH3YYRIEoY]

- SpectraBase. (n.d.). 2,5-Dibromothiophene - Optional[13C NMR] - Spectrum. SpectraBase. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB8qZ-cRouYvluXLKy76W3SukiCcMUC8mAc7L0X-a6YVoyEk0tvpLV1ZcNp4HkS_vI7KtXe15JMjfs-bTMI1Gmy57OMl4ooTgqtg-Oa5uHhmHeV4mErmIdNpEI1QZpCmIxEPrG0RYt]

- ChemicalBook. (n.d.). 2,5-Dibromothiophene(3141-27-3) 13C NMR spectrum. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj_tNzBX52UU61f7GeELGNwBoqyahAs0mSh6FZp9es2B0GOod7F-hUzv6f2HELavqmzmdyo2S_OXy_T25v-RhA0rX6mUg6EKdajgtBDWoZrr6oT6g8ani036PdVJMkpA6M-GnsN44s-iswy9ojeWiCQeQOt9vQWQ==]

- PubChem. (n.d.). 2,5-Dibromothiophene | C4H2Br2S | CID 18453. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOcj3Y7EsnJybZ8a-Hg2P3JrMMI3n24dd5uVEfv82plDm9zlF7byrM-Iyo3MllRYv62JMPD0_Up-j9LRxs1Cq34uLEdcCkrN6rSsp_4J55BrKuY0cCBHxVOuQtpmIFteCALrPWkP7ASVTPk9s1CFm3VmOYtKiYhzfD]

- Rajeswari, S., et al. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 8(5), 6-14. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuq_8-aDIDlojhTq8tVHFmKsJsMEXE8PORQcII2HVlOD5faeBuG2RByUH37cI7bE9ooNoHlAuOYRjxmkxSP0xqWOUa2y4ZNn0UnE7O9i8WoGDCZxurON3X_zYlseDUvaYy6ecikiHKewC8nIZNE8pbOE1oUp7NfxLJF81w3SjnReFm4FYFIJuZPpmt]

- Zare, F., Meraj, T., & Yousofi, M. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 28(2), 835-840. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRBwtRn7sdFMhokHSWU77YXapZdiQbXq7mq6iFhwtLrRPeZeIW5rg-OvqBXGioJ9vfWljXa36jo0bH6arReh2SRpFWwMAdItCTL2AyB-veendhsaRkDNmtvyoz4eNYX39ZDGGC5qHYZak0ZCMRrpCzTAhBwP7X9EqlPQ==]

Sources

- 1. FCKeditor - Resources Browser [midyear.aza.org]

- 2. ossila.com [ossila.com]

- 3. PubChemLite - Ethyl 2,5-dibromothiophene-3-carboxylate (C7H6Br2O2S) [pubchemlite.lcsb.uni.lu]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. asianpubs.org [asianpubs.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. 2,5-Dibromothiophene(3141-27-3) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide to Ethyl 2,5-dibromothiophene-3-carboxylate: Properties, Synthesis, and Applications

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2,5-dibromothiophene-3-carboxylate, a pivotal heterocyclic building block in advanced materials science and medicinal chemistry. We will explore its core molecular characteristics, delve into its chemical reactivity, outline a robust synthesis and characterization workflow, and examine its critical applications in the development of organic electronics and novel therapeutic agents.

Section 1: Core Molecular Profile

Ethyl 2,5-dibromothiophene-3-carboxylate is a functionalized thiophene derivative valued for its specific electronic properties and reactive sites.[1][2] The molecule's utility is derived from the interplay between the electron-withdrawing ethyl carboxylate group and the two bromine atoms, which serve as versatile handles for subsequent chemical modifications.

A summary of its fundamental properties is presented below:

| Property | Value | Source(s) |

| Chemical Formula | C₇H₆Br₂O₂S | [1][2][3] |

| Molecular Weight | 314.00 g/mol | [1][2] |

| CAS Number | 289470-44-6 | [1][2] |

| Appearance | Yellow to brownish powder or crystals | [1][2] |

| Melting Point | 35 - 37 °C | [1][2] |

| Purity | Typically >97% | [1][2] |

| Synonyms | 2,5-dibromo-3-ethylthiophene-carbon dioxide | [1][2] |

Section 2: Chemical Structure and Reactivity

The chemical behavior of Ethyl 2,5-dibromothiophene-3-carboxylate is dictated by its unique substitution pattern. The ethyl carboxylate group at the 3-position acts as an electron-withdrawing group, which lowers the electron density of the thiophene ring.[1][2] This electronic modulation is crucial for tuning the energy levels of resulting polymers in organic electronic applications.

The bromine atoms at the 2- and 5-positions are the primary sites of reactivity. These positions are highly susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Stille, Kumada), making the molecule an ideal precursor for constructing more complex molecular architectures.[4] This versatility is fundamental to its use in creating diverse libraries of compounds for drug discovery and for synthesizing conjugated polymers for electronic devices.

Caption: Key functional and reactive sites on the Ethyl 2,5-dibromothiophene-3-carboxylate molecule.

Section 3: Synthesis and Purification Workflow

The synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate typically involves the selective bromination of an appropriate thiophene precursor. The following protocol is a generalized, self-validating workflow designed for high purity and yield.

Experimental Protocol: Synthesis

Objective: To synthesize high-purity Ethyl 2,5-dibromothiophene-3-carboxylate via electrophilic bromination.

Materials:

-

Ethyl thiophene-3-carboxylate (1 equivalent)

-

N-Bromosuccinimide (NBS) (2.1 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve Ethyl thiophene-3-carboxylate (1 eq.) in anhydrous DMF.

-

Causality: Anhydrous conditions are critical to prevent side reactions with the highly reactive brominating agent. DMF is an excellent polar aprotic solvent for this reaction.

-

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Causality: Electrophilic bromination is an exothermic process. Cooling the reaction controls the reaction rate, preventing over-bromination and the formation of undesired byproducts.

-

-

Bromination: Add N-Bromosuccinimide (2.1 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality: Portion-wise addition of NBS maintains a controlled concentration of the brominating agent, enhancing selectivity for the desired 2,5-dibrominated product. A slight excess ensures the reaction goes to completion.

-

-

Reaction Monitoring: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Self-Validation: TLC allows for visual confirmation of the consumption of the starting material and the formation of the product, ensuring the reaction is complete before proceeding to workup.

-

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice water. This will precipitate the crude product.

-

Causality: Quenching with water stops the reaction and precipitates the organic product, which has low aqueous solubility.

-

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water, saturated NaHCO₃ solution, and finally with brine.

-

Causality: The water wash removes residual DMF. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes bulk water from the organic phase before drying.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Workflow

High purity is essential for applications in electronics and pharmaceuticals. Column chromatography is the standard method for purification.

Caption: Standard workflow for the purification of the target compound via column chromatography.

Section 4: Analytical Characterization

Structural confirmation and purity assessment are non-negotiable. A multi-technique approach is required for full validation.

| Technique | Purpose | Expected Result |

| ¹H NMR | Structural confirmation and proton environment analysis. | A triplet and quartet corresponding to the ethyl group protons. A singlet for the remaining thiophene proton. Chemical shifts will be influenced by the electronegative bromine atoms. |

| ¹³C NMR | Carbon skeleton confirmation. | Signals corresponding to the thiophene ring carbons, the ester carbonyl, and the ethyl group carbons. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | A molecular ion peak (M+) exhibiting a characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio for M, M+2, M+4). |

| FT-IR Spectroscopy | Functional group identification. | Characteristic stretching frequencies for the C=O of the ester group (~1700-1720 cm⁻¹) and C-Br bonds. |

| HPLC | Purity assessment. | A single major peak indicating >97% purity. |

Section 5: Key Applications in Research and Development

Organic Electronics and Photovoltaics

Ethyl 2,5-dibromothiophene-3-carboxylate is a foundational building block for synthesizing high-performance polymer semiconductors.[1][2] Its structure allows for the creation of conjugated polymers with tunable bandgaps, making it invaluable for organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs).[1][2] For instance, it has been instrumental in the synthesis of low-bandgap polymers like PTQ2 and PBDB-TF-T1, which have led to significant advancements in the efficiency of polymer solar cells.[1][2]

Medicinal Chemistry and Drug Development

Thiophene-containing molecules are a well-established class of pharmacophores present in numerous approved drugs. Thiophene derivatives have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5][6] Ethyl 2,5-dibromothiophene-3-carboxylate serves as a versatile intermediate in this field. The two bromine atoms are ideal handles for diversification. Using modern synthetic methods like Suzuki coupling, researchers can rapidly synthesize large libraries of novel thiophene derivatives by introducing various aryl or heterocyclic groups at the 2- and 5-positions.[4] This strategy accelerates the hit-to-lead optimization process in drug discovery campaigns, allowing for the systematic exploration of structure-activity relationships (SAR).

Conclusion

Ethyl 2,5-dibromothiophene-3-carboxylate is more than a simple chemical reagent; it is an enabling tool for innovation in both materials science and pharmaceutical research. Its well-defined molecular structure, predictable reactivity, and established role in the synthesis of high-performance materials underscore its importance. For scientists and researchers, a thorough understanding of its properties and synthetic methodologies is the first step toward leveraging its full potential in creating next-generation technologies and therapies.

References

-

Ethyl 2,5-dibromothiophene-3-carboxylate - AZA Mid-Year Meeting. AZA Mid-Year Meeting. [Link]

-

Ethyl 2-bromothiophene-3-carboxylate | C7H7BrO2S | CID 11390678. PubChem. [Link]

-

Ethyl 2,5-dibromothiophene-3-carboxylate (C7H6Br2O2S). PubChemLite. [Link]

-

Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

-

ethyl 3,5-dibromothiophene-2-carboxylate | CAS#:62224-22-0. Chemsrc. [Link]

-

Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. National Institutes of Health. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. FCKeditor - Resources Browser [midyear.aza.org]

- 3. PubChemLite - Ethyl 2,5-dibromothiophene-3-carboxylate (C7H6Br2O2S) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

A Senior Scientist's Guide to the Commercial Sourcing and Quality Verification of Ethyl 2,5-dibromothiophene-3-carboxylate

Introduction: Identifying a Critical Building Block for Organic Electronics

Ethyl 2,5-dibromothiophene-3-carboxylate (CAS No. 289470-44-6) is a pivotal heterocyclic building block in the fields of materials science and medicinal chemistry. Its thiophene core, functionalized with two reactive bromine atoms at the 2- and 5-positions and an electron-withdrawing ethyl carboxylate group at the 3-position, makes it an exceptionally versatile precursor.[1][2] The strategic placement of these functional groups allows for regioselective cross-coupling reactions, such as Suzuki or Stille coupling, which are fundamental to the synthesis of conjugated polymers and complex organic molecules.

Primarily, this reagent is sought after for the synthesis of high-performance, medium-to-low bandgap polymer semiconductors for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1][2] The electron-deficient nature of the thiophene ring, induced by the carboxylate group, is a key feature that chemists exploit to tune the electronic properties of the final polymer.[1][2] Given its role as a foundational monomer, the purity and consistency of commercially sourced Ethyl 2,5-dibromothiophene-3-carboxylate are not just matters of quality control; they are critical determinants of device performance and experimental reproducibility.

This guide provides researchers and drug development professionals with a comprehensive overview of the commercial landscape for this compound, expert guidance on interpreting supplier specifications, and a practical workflow for in-house quality verification.

Section 1: Commercial Availability and Supplier Analysis

Ethyl 2,5-dibromothiophene-3-carboxylate is readily available from a range of specialty chemical suppliers. While many vendors list the product, they often fall into categories of primary manufacturers or distributors. For research and development purposes, where lot-to-lot consistency is paramount, sourcing from suppliers who can provide comprehensive analytical data is crucial.

Below is a comparative summary of offerings from prominent vendors in the specialty chemicals space.

| Supplier | Typical Purity | CAS Number | Molecular Weight | Appearance | Notes |

| Ossila | >97% | 289470-44-6 | 314 g/mol | Yellow brownish powder/crystals | Specializes in materials for organic electronics, suggesting a focus on purity relevant to this application.[2] |

| Apollo Scientific (via CymitQuimica) | 95% | 289470-44-6 | 314 g/mol | Not specified | May be stabilized with copper, which would be critical information for planning downstream reactions.[3] |

| ChemUniverse | 95% | 289470-44-6 | 314 g/mol | Not specified | Offers smaller quantities (100mg, 250mg) suitable for initial screening experiments.[4] |

Expert Insight: The seemingly small difference between 95% and >97% purity can have profound implications. In polymerization reactions, trace impurities (such as monofunctional or non-functionalized thiophenes) can act as chain terminators, drastically limiting the molecular weight of the resulting polymer and, consequently, its electronic performance. When choosing a supplier, always prioritize one that provides a detailed Certificate of Analysis (CoA) with lot-specific data from methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is a logical workflow for selecting a suitable vendor.

Section 2: Decoding Specifications - A Practical Guide for Researchers

The product data sheet is the first line of defense in ensuring quality. However, the listed specifications must be interpreted in the context of the intended application.

-

Purity (by GC/HPLC): This is the most critical parameter. For polymerization, a purity of >97% is recommended. It is essential to understand what constitutes the remaining percentage. The CoA should ideally identify major impurities.

-

Melting Point: A sharp melting point range (e.g., 35 °C - 37 °C) is a good secondary indicator of high purity.[2] A broad or depressed melting range suggests the presence of significant impurities.

-

Appearance: The expected appearance is a yellow to brownish powder or crystals.[2] Significant deviation from this, such as a dark brown or black solid, could indicate degradation or the presence of polymeric impurities.

-

NMR Spectroscopy: The CoA should include a ¹H NMR spectrum. This is the most powerful tool for confirming the identity and structural integrity of the molecule. Researchers should verify that the chemical shifts, integration values, and splitting patterns are consistent with the structure of Ethyl 2,5-dibromothiophene-3-carboxylate.

Section 3: Mandatory In-House Quality Control Workflow

Trust, but verify. Even when sourcing from a reputable supplier, it is best practice to perform a streamlined in-house quality control (QC) check on every new lot of a critical reagent before committing it to a large-scale synthesis. This self-validating step can prevent the loss of valuable time and materials.

Protocol: Rapid QC Verification of Ethyl 2,5-dibromothiophene-3-carboxylate

-

Visual Inspection: Upon receipt, visually inspect the material. Note its color and physical state. Compare it to the supplier's description and images of previous lots.

-

Solubility Check: Dissolve a small amount (1-2 mg) in a suitable solvent like chloroform-d (CDCl₃) or DMSO-d₆ in an NMR tube. The material should dissolve completely to form a clear solution. Any insoluble particulates should be noted.

-

¹H NMR Acquisition:

-

Prepare a sample of ~5-10 mg in ~0.6 mL of CDCl₃.

-

Acquire a standard ¹H NMR spectrum.

-

Expected Peaks:

-

Triplet at ~1.4 ppm (3H, -CH₂CH₃ )

-

Quartet at ~4.4 ppm (2H, -CH₂ CH₃)

-

Singlet at ~7.6 ppm (1H, thiophene ring proton)

-

-

Verification: Confirm the presence of these peaks, their splitting patterns, and that their integration ratios are correct (3:2:1). Check for any significant impurity peaks.

-

-

GC-MS Analysis (Optional but Recommended):

-

Prepare a dilute solution of the material in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the sample onto a GC-MS system.

-

Verification: The primary peak in the chromatogram should correspond to the target compound. The mass spectrum for this peak should show the characteristic molecular ion peak (m/z = 314) and the distinctive isotopic pattern for a molecule containing two bromine atoms. This analysis provides a more sensitive assessment of purity than NMR alone.

-

-

Approval and Documentation: If the material passes these checks, label the bottle with the date of verification and approve it for use. Record the lot number and QC results in the lab notebook for traceability.

The following diagram illustrates this essential in-house process.

Conclusion

Ethyl 2,5-dibromothiophene-3-carboxylate is an indispensable tool for the modern organic chemist, particularly in the synthesis of functional electronic materials. Its commercial availability is robust, but the onus is on the researcher to act as the final arbiter of quality. By critically evaluating supplier data, understanding the impact of purity on the intended application, and implementing a routine, in-house verification protocol, scientists can ensure the integrity of their starting materials. This diligence is the foundation of reproducible, high-impact research and development.

References

-

AZA Mid-Year Meeting. Ethyl 2,5-dibromothiophene-3-carboxylate. Available at: [Link]. [Accessed January 3, 2026].

-

ChemUniverse. ETHYL 2,5-DIBROMOTHIOPHENE-3-CARBOXYLATE [P58145]. Available at: [Link]. [Accessed January 3, 2026].

Sources

safety and handling of Ethyl 2,5-dibromothiophene-3-carboxylate

An In-depth Technical Guide to the Safety and Handling of Ethyl 2,5-dibromothiophene-3-carboxylate

This guide provides comprehensive safety protocols and handling procedures for Ethyl 2,5-dibromothiophene-3-carboxylate, a critical building block in the fields of materials science and drug development. Designed for researchers, chemists, and laboratory professionals, this document synthesizes technical data with practical, field-proven insights to ensure safe and effective utilization of this compound. The narrative emphasizes the causality behind each procedural step, fostering a culture of safety built on scientific understanding.

Compound Identification and Physicochemical Properties

Ethyl 2,5-dibromothiophene-3-carboxylate is a halogenated heterocyclic compound widely used as an intermediate in organic synthesis.[1] Its utility stems from the two reactive bromine sites, which allow for facile functionalization through cross-coupling reactions, and the electron-withdrawing carboxylate group that influences the electronic properties of the thiophene ring.[2][3] These features make it a valuable precursor for creating advanced polymer semiconductors for OLEDs and organic photovoltaics, as well as for synthesizing novel pharmaceutical agents.[2][4]

A precise understanding of its physical properties is the foundation of safe handling.

| Property | Value | Source |

| CAS Number | 289470-44-6 | [2] |

| Molecular Formula | C₇H₆Br₂O₂S | [2][5] |

| Molecular Weight | 314.00 g/mol | [2] |

| Appearance | Yellow brownish powder/crystals | [2] |

| Melting Point | 35 - 37 °C | [2] |

| Purity | Typically >97% | [2][3] |

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for Ethyl 2,5-dibromothiophene-3-carboxylate is not fully established, the hazards can be inferred from its chemical structure and data from closely related brominated thiophene compounds. The primary risks are associated with its potential toxicity if ingested and its irritant properties upon contact with skin and eyes.

GHS Hazard Classification (Anticipated, based on analogous compounds)

| Hazard Class | Category | Hazard Statement | Source (Analogous Cmpd.) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [6] |

Scientist's Note (Causality): The hazards associated with this compound are rooted in its structure. Halogenated organic molecules can exhibit significant biological activity and toxicity. The carbon-bromine bonds can be metabolically cleaved or participate in unwanted reactions within biological systems. Furthermore, fine crystalline solids pose an inhalation risk and can easily contaminate surfaces and protective equipment.

Hierarchy of Controls: Engineering, Administrative, and Personal

A multi-layered approach to safety is essential. The most effective controls are applied at the source of the hazard.

Caption: Hierarchy of Controls for chemical handling.

Engineering Controls

-

Chemical Fume Hood: All handling of Ethyl 2,5-dibromothiophene-3-carboxylate, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable.

-

Rationale: The fume hood provides the primary barrier, containing any dust or potential vapors and preventing inhalation, which is a primary route of exposure. It also contains spills within a manageable area.

-

Administrative Controls

-

Standard Operating Procedures (SOPs): A detailed, location-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.

-

Designated Area: Clearly mark an area within a fume hood specifically for working with this and other hazardous brominated compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical.

-

Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing or dust generation, a full-face shield should be worn over the safety goggles.[6]

-

Rationale: Protects against direct contact of the crystalline solid or solutions with the eyes, preventing serious irritation.[6]

-

-

Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Gloves must be inspected for integrity before each use.[6] Employ proper glove removal technique to avoid contaminating skin.[6]

-

Rationale: Prevents skin contact and irritation. Double-gloving is recommended when handling larger quantities.

-

-

Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

-

Respiratory Protection: Typically not required if all work is conducted within a functioning fume hood. If a situation arises where dust may be generated outside of a hood (e.g., large-scale spill), a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary.[8]

Protocols for Safe Handling and Storage

Handling Protocol: Weighing and Transfer

-

Preparation: Don all required PPE and ensure the chemical fume hood sash is at the appropriate working height. Place an analytical balance and all necessary equipment (spatulas, weigh boats, receiving flask) inside the hood.

-

Dispensing: Carefully open the main container. Use a clean spatula to transfer the desired amount of the crystalline solid to a weigh boat. Avoid pouring the solid directly from the bottle to minimize dust generation.

-

Transfer: Gently transfer the weighed compound into the reaction vessel or a container for dissolution.

-

Cleaning: Promptly and securely close the main container. Clean the spatula and the weighing area with a solvent-moistened wipe (e.g., ethanol or isopropanol) to remove any residual crystals. Dispose of the wipe in the designated halogenated solid waste container.

-

Post-Handling: Remove gloves using the proper technique and wash hands thoroughly with soap and water.[6]

Storage Protocol

-

Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark location. Refrigeration at 2-8°C is recommended for long-term storage to minimize thermal degradation.[9]

-

Rationale: Thiophene derivatives can be sensitive to light, heat, and atmospheric oxygen, which can cause degradation through oxidation of the sulfur atom or other side reactions.[10] Proper storage is critical to maintaining the compound's purity and ensuring experimental reproducibility.

-

-

Inert Atmosphere: For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.[9]

-

Incompatibilities: Keep away from strong oxidizing agents.[11]

Emergency Procedures

Rapid and correct response during an emergency is critical.

Spill Response

Caption: Decision tree for spill response.

For a small, contained solid spill (inside a fume hood):

-

Ensure appropriate PPE is worn.

-

Avoid raising dust. Do NOT sweep dry.

-

Gently cover the spill with an absorbent material to prevent aerosolization.

-

Carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste disposal.[6]

-

Decontaminate the area with a suitable solvent and wipes. Place all cleaning materials into the same waste container.

First Aid Measures

Immediate medical attention should be sought in all cases of significant exposure. Show the Safety Data Sheet (SDS) to the attending physician.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water. Seek immediate medical attention.[11]

Waste Disposal

Improper disposal of halogenated organic compounds poses a significant environmental risk.

-

Classification: Ethyl 2,5-dibromothiophene-3-carboxylate and any materials contaminated with it (e.g., gloves, wipes, silica gel) must be classified as halogenated organic waste .[12]

-

Procedure:

-

Collect all waste in a dedicated, properly labeled, and sealed waste container.

-

Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[12]

-

Arrange for pickup and disposal by a licensed hazardous waste management company.

-

-

Rationale (Self-Validation): This compound is insoluble in water and potentially toxic to aquatic life.[13] It must not enter drains or the environment. The standard and accepted disposal method for this type of waste is high-temperature incineration at a facility equipped with acid gas scrubbers to neutralize the hydrogen bromide (HBr) produced during combustion.[14]

Application in Synthesis: A Workflow Example

To contextualize these safety measures, consider the use of this compound in a typical Palladium-catalyzed Suzuki cross-coupling reaction.

Caption: A typical workflow for a Suzuki coupling reaction.

This workflow highlights multiple points where the handling protocols are critical: the initial weighing of the solid reagent (Step 2), the transfer into the reaction vessel, and the final segregation of halogenated waste streams (Step 6). Following the safety guidelines ensures that this powerful synthetic tool can be used with minimal risk to the researcher and the environment.

References

- PubChem. (n.d.). Ethyl 2-bromothiophene-3-carboxylate.

- Angene Chemical. (2021, May 1). Safety Data Sheet.

- Fisher Scientific. (2024, March 28). SAFETY DATA SHEET.

- AZA Mid-Year Meeting. (n.d.). Ethyl 2,5-dibromothiophene-3-carboxylate. Retrieved from a product page on a chemical supplier website.

- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from an environmental services company article.

- BLD Pharm. (n.d.). 632325-50-9|Ethyl 2-bromothiophene-3-carboxylate.

- U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials.

- ClinMed International Library. (n.d.). The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12.

- Sigma-Aldrich. (2025, May 5). SAFETY DATA SHEET. Retrieved from a Sigma-Aldrich SDS for 2,5-Dibromo-3-hexylthiophene.

- UK Science Technician Community. (2022, July 18). Chemical disposal. Retrieved from a forum discussion on chemical waste.

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET. Retrieved from a Fisher Scientific SDS for 3-Bromothiophene.

- Ossila. (n.d.). Ethyl 2,5-dibromothiophene-3-carboxylate | CAS 289470-44-6.

- Fisher Scientific. (2024, March 26). SAFETY DATA SHEET. Retrieved from a Fisher Scientific SDS for 2,5-Dibromothiophene.

- Chemtalk. (n.d.). Bromine water - disposal.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. Retrieved from a chemical supplier's technical article.

- Benchchem. (n.d.). Long-term storage and stability issues with 3-Acetylthiophene.

- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from an SDS for the parent compound, thiophene.

- PubChemLite. (n.d.). Ethyl 2,5-dibromothiophene-3-carboxylate (C7H6Br2O2S).

- Sigma-Aldrich. (n.d.). Ethyl 5-bromothiophene-2-carboxylate | 5751-83-7.

- BLD Pharm. (n.d.). 190723-12-7|2,5-Dibromothiophene-3,4-dicarboxylic acid.

- Organic Syntheses. (n.d.). 3-thenyl bromide.

- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.

- Merck Millipore. (n.d.). Thiophene CAS 110-02-1 | 808157.

- JOCPR. (n.d.). A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene.

- Asian Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.

- National Institutes of Health (NIH). (n.d.). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates....

- ChemScene. (n.d.). 632325-50-9 | Ethyl 2-bromothiophene-3-carboxylate. Retrieved from a ChemScene product page for the monobromo isomer.

- Semantic Scholar. (n.d.). synthesis of ethyl-2-amino-4- (phenyl)thiophene-3-carboxylate derivatives....

- Sigma-Aldrich. (n.d.). Ethyl 2-bromo-3-thiophenecarboxylate 632325-50-9.

- MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold....

- TCI Chemicals. (n.d.). Ethyl 2-Bromothiophene-3-carboxylate 632325-50-9.

- PubChem. (n.d.). 2,5-Dibromothiophene-3-carboxylic Acid.

- International Journal of Current Microbiology and Applied Sciences. (2016, January 10). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox.

- PubChem. (n.d.). 2,5-Dibromothiophene.

- Semantic Scholar. (n.d.). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents.

- ChemicalBook. (n.d.). 62224-14-0(ETHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE) Product Description.

Sources

- 1. nbinno.com [nbinno.com]

- 2. FCKeditor - Resources Browser [midyear.aza.org]

- 3. ossila.com [ossila.com]

- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 5. PubChemLite - Ethyl 2,5-dibromothiophene-3-carboxylate (C7H6Br2O2S) [pubchemlite.lcsb.uni.lu]

- 6. angenechemical.com [angenechemical.com]

- 7. 2,5-Dibromothiophene | C4H2Br2S | CID 18453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 632325-50-9|Ethyl 2-bromothiophene-3-carboxylate|BLD Pharm [bldpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. community.preproom.org [community.preproom.org]

- 13. fishersci.com [fishersci.com]

- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

An In-Depth Technical Guide to the Solubility of Ethyl 2,5-dibromothiophene-3-carboxylate

Foreword: The Critical Role of Solubility in Advancing Chemical Synthesis and Drug Discovery

To the dedicated researchers, scientists, and professionals in drug development, the journey from a promising molecule to a transformative technology or therapy is paved with meticulous experimentation and a deep understanding of fundamental chemical properties. Among these, solubility stands as a cornerstone, a gatekeeper that dictates the feasibility of a reaction, the ease of purification, and the bioavailability of a potential therapeutic agent. This guide is dedicated to a molecule of significant interest in the realm of organic electronics and medicinal chemistry: Ethyl 2,5-dibromothiophene-3-carboxylate. While this compound holds immense promise as a building block for novel materials and pharmaceuticals, a comprehensive public dataset of its solubility in various solvents remains elusive. This guide, therefore, takes a two-pronged approach. Firstly, it elucidates the theoretical underpinnings that govern the solubility of this specific molecule. Secondly, it provides a robust, field-proven experimental protocol to empower researchers to generate precise and reliable solubility data in their own laboratories. By understanding not just the "what" but the "why" and "how," you will be better equipped to unlock the full potential of Ethyl 2,5-dibromothiophene-3-carboxylate and other novel compounds in your research endeavors.

Molecular Profile and Theoretical Solubility Considerations

Ethyl 2,5-dibromothiophene-3-carboxylate (CAS: 289470-44-6) is a thiophene derivative with a molecular formula of C₇H₆Br₂O₂S and a molecular weight of approximately 314 g/mol .[1][2] Its structure, featuring a thiophene ring substituted with two bromine atoms and an ethyl carboxylate group, dictates its physicochemical properties and, consequently, its solubility.

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3][4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.

In Ethyl 2,5-dibromothiophene-3-carboxylate, the ester group (-COOEt) introduces polarity due to the electronegativity difference between the carbon and oxygen atoms, allowing for dipole-dipole interactions and potentially weak hydrogen bonding with protic solvents. However, the thiophene ring, while containing a heteroatom, is largely non-polar. The two bulky bromine atoms further contribute to the molecule's non-polar character and increase its molecular weight, which can negatively impact solubility.

Based on this structure, we can anticipate the following general solubility trends:

-

High solubility in non-polar to moderately polar organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate, which can effectively solvate the thiophene ring and the ethyl ester group.

-

Limited solubility in highly polar protic solvents like water and ethanol. The non-polar thiophene ring and the large bromine atoms are expected to dominate the molecule's behavior in aqueous media, making it largely insoluble in water.[5]

-

Potential for increased solubility in acidic or basic aqueous solutions is low. The molecule lacks strongly acidic or basic functional groups that can be protonated or deprotonated to form more soluble ionic species.[5][6]

Applications and the Importance of Solubility Data

Understanding the solubility of Ethyl 2,5-dibromothiophene-3-carboxylate is paramount for its primary applications:

-

Organic Electronics: This compound is a key building block for the synthesis of medium to low bandgap polymer semiconductors used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1][2] Precise solubility data is crucial for solution-based processing techniques like spin coating and inkjet printing, where the concentration of the material in solution directly impacts film morphology and device performance.

-

Medicinal Chemistry: Thiophene derivatives are known to possess a wide range of pharmacological activities.[7][8] For any potential therapeutic application, solubility in biologically relevant media is a critical factor for absorption, distribution, metabolism, and excretion (ADME) properties. Poor aqueous solubility is a major hurdle in drug development.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of a comprehensive public solubility dataset for Ethyl 2,5-dibromothiophene-3-carboxylate, the following detailed protocol provides a reliable method for its determination. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment

-

Ethyl 2,5-dibromothiophene-3-carboxylate (purity >97%)

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran, hexane)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Ethyl 2,5-dibromothiophene-3-carboxylate into a series of vials.

-

Add a precise volume of each selected solvent to the vials.

-

Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for at least 24 hours to ensure saturation is reached. The presence of undissolved solid is crucial.

-

-

Sample Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid overestimation of solubility.

-

-

Quantitative Analysis (using HPLC):

-